molecular formula C14H13NO3S2 B2846412 (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 17385-88-5

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2846412
CAS No.: 17385-88-5
M. Wt: 307.38
InChI Key: KEBHCTFINUXFOZ-PKNBQFBNSA-N
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Description

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzylidene group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-oxo-2-thioxothiazolidine with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with butanoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific physicochemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The benzylidene group enhances the compound’s ability to bind to these targets, thereby increasing its biological activity. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Various compounds with similar structures but different substituents on the benzylidene group.

Uniqueness

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its combination of a thiazolidinone core and a benzylidene group, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHCTFINUXFOZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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